molecular formula C4HCl3F6 B1333348 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane CAS No. 378-84-7

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

Cat. No. B1333348
CAS RN: 378-84-7
M. Wt: 269.4 g/mol
InChI Key: XBUDYFCAECAPKM-UHFFFAOYSA-N
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Description

“2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane” is a chemical compound with the CAS Number: 378-84-7 . It has a molecular weight of 269.4 . The IUPAC name for this compound is 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane .


Molecular Structure Analysis

The InChI code for “2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane” is 1S/C4HCl3F6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H . The InChI key is XBUDYFCAECAPKM-UHFFFAOYSA-N . The canonical SMILES representation is C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)Cl .


Physical And Chemical Properties Analysis

The molecular weight of “2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane” is 269.40 g/mol . The XLogP3-AA value is 4.3 . It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . The rotatable bond count is 1 . The exact mass and monoisotopic mass are 267.904802 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 13 .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques

    2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane is synthesized through various chemical reactions. One such method involves the reaction of Bromine trifluoride (BrF3) with succinonitrile, resulting in 1,1,1,4,4,4-hexafluorobutane as a major product (Baker, Ruzicka, & Tinker, 1999).

  • Characterization and NMR Studies

    Nuclear magnetic resonance (NMR) studies have been extensively used to analyze compounds like 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, which are structurally similar to 2,2,3-Trichloro-hexafluorobutane. These studies involve determining chemical shifts and coupling constants (Hinton & Jaques, 1975).

Chemical Reactions and Compounds

  • Photochemical Reactions

    The photochemically initiated reaction of related compounds, like 1,2-dibromo-1-chlorotrifluoroethane, with chlorotrifluoroethylene can lead to the formation of hexafluorobutanes and other fluorinated compounds (Dědek & Chvátal, 1986).

  • Reactions with Nucleophiles

    Compounds like heptafluorobut-2-ene, which are closely related to hexafluorobutane, have been studied for their reactivity with various nucleophiles, leading to a range of fluorinated products (Chambers & Roche, 1996).

Applications in Material Science

  • Surface Reactions on Semiconductors

    Studies have shown that trifluoroethyl iodide can react on semiconductor surfaces like GaAs(100) to form higher fluorinated alkenes and alkanes including compounds like 1,1,1,4,4,4-hexafluorobutane (Singh, Kemp, Paris, & Balan, 2004).

  • Fluorinated Compounds in Organic Synthesis

    Fluorinated butanolides and butenolides, which can be synthesized starting from compounds structurally related to hexafluorobutane, play a significant role in organic synthesis, often acting as intermediates for the creation of more complex molecules (Paleta, Volkov, & Hetflejš, 2000).

Miscellaneous Uses

  • Use in Oilseed Extractions: Derivatives of hexafluorobutane, such as 1,1,2-Trichloro-1,2,2-trifluoroethane, have been evaluated for use in oilseed extractions, demonstrating their potential in industrial applications (Temple, 1976).

Safety And Hazards

The safety information and MSDS for “2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane” can be found at the provided link .

properties

IUPAC Name

2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3F6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUDYFCAECAPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379352
Record name 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

CAS RN

378-84-7
Record name 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
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2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
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2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 6
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

Citations

For This Compound
4
Citations
RN Haszeldine, F Nyman - Journal of the Chemical Society (Resumed …, 1959 - pubs.rsc.org
… C,HCI,F,: C, 17.8; H, 0.4y0), spectroscopically identical with a known sample; and (c) a mixture shown spectroscopically to consist of 2 : 2 : 3-trichloro-1 : 1 : 1 : 4 : 4 : 4-hexafluorobutane (…
Number of citations: 19 pubs.rsc.org
RN Haszeldine - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… Addition of chlorine to 2-chloro-1 : 1 : 1 : 4 : 4 : 4-hexafluorobut-2-ene (2.5 g.) similarly gave 2 : 2 : 3-trichloro-1 : 1 : 1 : 4 : 4 : 4-hexafluorobutane (92%), b. p. 104". …
Number of citations: 51 pubs.rsc.org
A Toropov, A Toropova - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
Nearest Neighboring Code (NNC) of given vertex in molecular graph is a topological and chemical invariant. Numerical value of the NNC k of given kth vertex is mathematical function …
Number of citations: 16 www.sciencedirect.com
M Nappa, S Peng, X Sun - Modern Synthesis Processes and Reactivity of …, 2017 - Elsevier
In this chapter we outline routes to hydrohaloolefins that are being made commercially for used as refrigerants, and foam expansion agents, and also in a variety of other applications. …
Number of citations: 7 www.sciencedirect.com

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